4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
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Overview
Description
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase activity of fatty acid synthase. Fatty acid synthase is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. GSK2194069 has been shown to inhibit fatty acid synthase activity in various cancer cell lines, making it a promising compound for cancer research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2194069 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including cyclization, reduction, and condensation reactions. The final product is obtained through purification processes such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of GSK2194069 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .
Chemical Reactions Analysis
Types of Reactions
GSK2194069 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in GSK2194069.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GSK2194069 .
Scientific Research Applications
GSK2194069 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study fatty acid synthase activity and its inhibition.
Biology: Investigated for its effects on cellular metabolism and lipid biosynthesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit fatty acid synthase in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting fatty acid synthase .
Mechanism of Action
GSK2194069 exerts its effects by specifically inhibiting the β-ketoacyl reductase activity of fatty acid synthase. This inhibition disrupts the synthesis of long-chain fatty acids, which are essential for cell membrane formation and energy storage. The compound binds to the enzyme in its NADPH-bound form, preventing the reduction of β-ketoacyl intermediates. This leads to the accumulation of malonyl-CoA and a decrease in phosphatidylcholine levels, ultimately inhibiting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase.
C75: Another fatty acid synthase inhibitor with a different mechanism of action.
Cerulenin: A natural product that inhibits fatty acid synthase by covalently binding to the enzyme
Uniqueness of GSK2194069
GSK2194069 is unique due to its high specificity and potency in inhibiting the β-ketoacyl reductase activity of fatty acid synthase. Unlike other inhibitors, GSK2194069 targets the enzyme in its NADPH-bound form, making it a highly effective inhibitor with minimal off-target effects .
Biological Activity
The compound 4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring, a benzofuran moiety, and a pyrrolidine unit. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran and triazole rings have shown activity against various bacterial strains. A study demonstrated that compounds with similar structures inhibited both Gram-positive and Gram-negative bacteria effectively at low concentrations (6 mg/ml) .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. It was found to exhibit cytostatic effects against several cancer cell lines, including pancreatic cancer cells (DAN-G). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimalarial Activity
Another area of interest is the compound's activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays have shown that certain analogs with similar structural features possess IC50 values in the nanomolar range, indicating potent antimalarial activity . The action mechanism involves disruption of the parasite's nuclear division.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in various biochemical pathways. In particular, triazole-containing compounds have been noted for their potential as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could have therapeutic implications in treating hyperpigmentation disorders .
Case Study 1: Antimicrobial Efficacy
In a recent investigation, a series of benzofuran derivatives were synthesized and tested for antimicrobial efficacy. One derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing a broad spectrum of antimicrobial activity .
Case Study 2: Anticancer Properties
A study published in 2023 evaluated the anticancer effects of a related compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with an IC50 value lower than 10 µM for several tested lines .
Case Study 3: Antimalarial Activity
Research conducted on pyrrolidine derivatives revealed that one such compound exhibited remarkable selectivity against Plasmodium falciparum, with an IC50 value of approximately 650 nM. This highlights the potential for developing new antimalarial agents based on this chemical framework .
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31) |
InChI Key |
AQTPWCUIYUOEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Origin of Product |
United States |
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